5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-2H-pyrrol-3-one
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Overview
Description
5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-2H-pyrrol-3-one: is a heterocyclic compound that features a benzimidazole ring fused with a pyrrolone ring
Preparation Methods
The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-2H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature settings to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-2H-pyrrol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-2H-pyrrol-3-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition or activation of specific proteins, which can result in therapeutic effects .
Comparison with Similar Compounds
Compared to other benzimidazole derivatives, 5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-2H-pyrrol-3-one is unique due to its cyclopentyl group, which can influence its binding affinity and specificity. Similar compounds include:
- 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-morpholinoethyl)-2H-pyrrol-3-one
- 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)-1,2-dihydro-3H-pyrrol-3-one
These compounds share structural similarities but differ in their substituent groups, which can lead to variations in their chemical and biological properties .
Properties
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c17-15-14(13(21)9-20(15)10-5-1-2-6-10)16-18-11-7-3-4-8-12(11)19-16/h3-4,7-8,10H,1-2,5-6,9,17H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZUWESTIIBVSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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